1,1'-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione)
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Overview
Description
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) typically involves the condensation of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione with a butane-1,4-diyl linker. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring.
Substitution Products: Substituted pyrimidine derivatives.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine): A similar compound with slight structural differences.
3,6-Dimethylpyrimidine-2,4-dione: A simpler pyrimidine derivative.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) is unique due to its specific butane-1,4-diyl linkage, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
420116-77-4 |
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Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
1-[4-(3,6-dimethyl-2,4-dioxopyrimidin-1-yl)butyl]-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H22N4O4/c1-11-9-13(21)17(3)15(23)19(11)7-5-6-8-20-12(2)10-14(22)18(4)16(20)24/h9-10H,5-8H2,1-4H3 |
InChI Key |
KLAKNUSNDHUYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCCN2C(=CC(=O)N(C2=O)C)C)C |
Origin of Product |
United States |
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